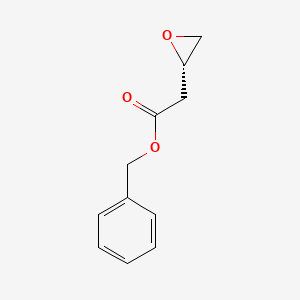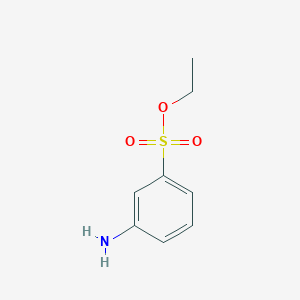
HaloTag Succinimidyl Ester O4 Ligand
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The HaloTag Succinimidyl Ester O4 Ligand is a versatile chemical compound used primarily in the field of protein labeling and analysis. This ligand is designed to form a covalent bond with the HaloTag protein, enabling the specific labeling of proteins in living cells, in solution, or on solid supports. The HaloTag technology, developed by Promega Corporation, allows for the efficient and specific labeling of proteins, facilitating various biochemical and cellular studies .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of HaloTag Succinimidyl Ester O4 Ligand involves the conjugation of a succinimidyl ester group to an alkyl chloride, separated by three ethylene glycol repeats. This ligand can be synthesized by reacting a primary amine-containing compound with the succinimidyl ester under mild conditions. The reaction typically takes place in a buffered aqueous solution at room temperature, ensuring the formation of stable amide bond linkages .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of the final product .
化学反応の分析
Types of Reactions
HaloTag Succinimidyl Ester O4 Ligand primarily undergoes substitution reactions, where the succinimidyl ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and occurs rapidly under physiological conditions .
Common Reagents and Conditions
The common reagents used in these reactions include primary amine-containing compounds and buffered aqueous solutions. The reaction conditions are typically mild, with the reaction proceeding efficiently at room temperature .
Major Products Formed
The major product formed from the reaction of this compound with primary amines is a stable amide bond linkage. This product can then be used for various applications, such as protein labeling and immobilization .
科学的研究の応用
HaloTag Succinimidyl Ester O4 Ligand has a wide range of scientific research applications, including:
Protein Labeling and Analysis: The ligand is used to label proteins with various functional groups, such as fluorescent labels and affinity tags, enabling the study of protein function and interactions.
Cellular Imaging: The ligand facilitates the imaging of proteins in living cells, allowing researchers to visualize protein localization and dynamics.
Protein Purification: The ligand can be used to purify proteins by immobilizing them on solid supports, making it easier to isolate and study specific proteins.
Biochemical Assays: The ligand is employed in various biochemical assays to study protein-protein and protein-DNA interactions.
Medical Research: The ligand is used in medical research to study disease mechanisms and develop diagnostic tools.
作用機序
The mechanism of action of HaloTag Succinimidyl Ester O4 Ligand involves the formation of a covalent bond between the ligand and the HaloTag protein. The succinimidyl ester group reacts with primary amines on the HaloTag protein, forming a stable amide bond. This covalent bond is highly specific and essentially irreversible, ensuring that the labeled protein remains stable even under stringent conditions .
類似化合物との比較
Similar Compounds
HaloTag Succinimidyl Ester O2 Ligand: Contains a reactive succinimidyl ester group connected to an alkyl chloride separated by an ethylene glycol repeat.
HaloTag Amine O4 Ligand: Contains a reactive amine group connected to an alkyl chloride, separated by an ethylene glycol repeat.
HaloTag Amine O2 Ligand: Contains a reactive amine group connected to an alkyl chloride, separated by an ethylene glycol repeat.
Uniqueness
The uniqueness of HaloTag Succinimidyl Ester O4 Ligand lies in its ability to form stable amide bonds with primary amines, making it highly versatile for various applications. The presence of three ethylene glycol repeats provides flexibility and reduces steric hindrance, enhancing its reactivity and specificity .
特性
分子式 |
C22H37ClN2O9 |
|---|---|
分子量 |
509.0 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C22H37ClN2O9/c23-9-3-1-2-4-11-30-13-15-32-17-18-33-16-14-31-12-10-24-19(26)5-8-22(29)34-25-20(27)6-7-21(25)28/h1-18H2,(H,24,26) |
InChIキー |
GBWFRQMAQBSFOA-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)NCCOCCOCCOCCOCCCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


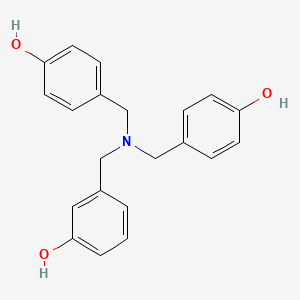
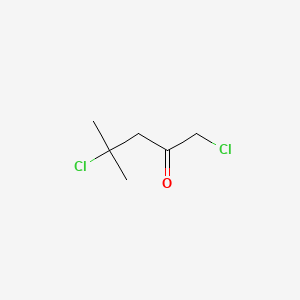
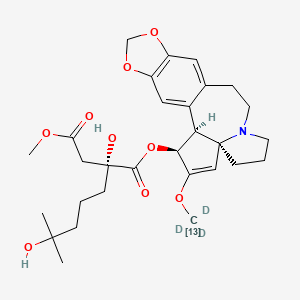
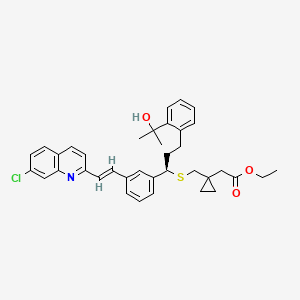
![7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide](/img/structure/B13446316.png)
![2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13446324.png)
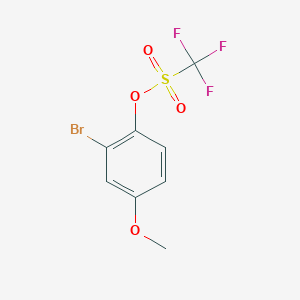
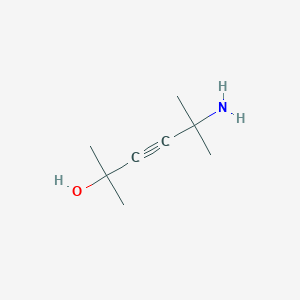
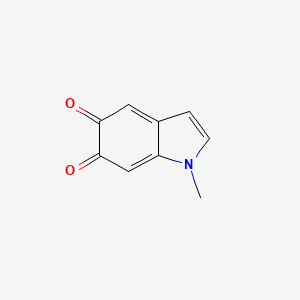
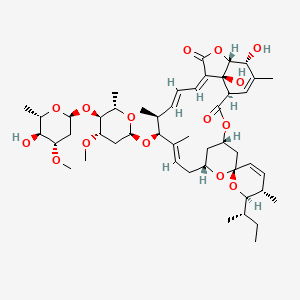
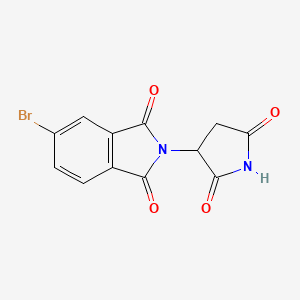
![Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate](/img/structure/B13446364.png)
